molecular formula C7H10N4 B8349109 2-(Pyrrol-1-yl)amino-4,5-dihydro-1H-imidazole

2-(Pyrrol-1-yl)amino-4,5-dihydro-1H-imidazole

Cat. No. B8349109
M. Wt: 150.18 g/mol
InChI Key: ACRFIIUOVAGNFP-UHFFFAOYSA-N
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Patent
US03979408

Procedure details

By reacting 3.7 g. (0.0280 mole) of 2,5-dimethoxy-tetrahydrofuran with 5 g. (0.0276 mole) of 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide according to the process reported in Example 3, and adding at the end of the reaction a 10% aqueous solution of sodium hydroxide, the title compound is obtained as the free base. Yield 1.5 g. M.p. 183°-4°C. (from acetone.) The maleate melts at 142°-5°C (from acetone).
Quantity
0.028 mol
Type
reactant
Reaction Step One
Quantity
0.0276 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.Br.[NH:11]([C:13]1[NH:14][CH2:15][CH2:16][N:17]=1)[NH2:12].[OH-].[Na+]>>[N:12]1([NH:11][C:13]2[NH:17][CH2:16][CH2:15][N:14]=2)[CH:3]=[CH:7][CH:6]=[CH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.028 mol
Type
reactant
Smiles
COC1OC(CC1)OC
Step Two
Name
Quantity
0.0276 mol
Type
reactant
Smiles
Br.N(N)C=1NCCN1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)NC=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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